Kv7.2 modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

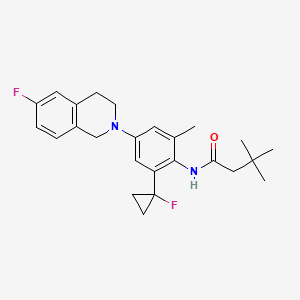

C25H30F2N2O |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C25H30F2N2O/c1-16-11-20(29-10-7-17-12-19(26)6-5-18(17)15-29)13-21(25(27)8-9-25)23(16)28-22(30)14-24(2,3)4/h5-6,11-13H,7-10,14-15H2,1-4H3,(H,28,30) |

Clé InChI |

CCSLODKDEGPEJN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C2(CC2)F)N3CCC4=C(C3)C=CC(=C4)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Kv7.2 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kv7.2 Channels

Voltage-gated potassium channels of the Kv7 family, particularly the Kv7.2 subunit, are pivotal regulators of neuronal excitability.[1][2] These channels are primary contributors to the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential and controlling the firing patterns of neurons.[2][3] Dysfunction of Kv7.2 channels is implicated in a range of neurological disorders, including epilepsy and neuropathic pain, making them a significant target for therapeutic intervention.[2][4][5] This guide provides a comprehensive technical overview of the mechanisms through which modulators interact with and affect the function of Kv7.2 channels.

The Kv7.2 Channel: A Structural and Functional Overview

Kv7.2 subunits typically co-assemble with Kv7.3 subunits to form heterotetrameric channels, which are the primary components of the neuronal M-current.[3][6] These channels are expressed throughout the central nervous system and are strategically located at the axon initial segment, nodes of Ranvier, the soma, and presynaptic terminals to effectively control neuronal activity.[7] The structure of each subunit comprises a voltage-sensing domain (VSD) and a pore domain (PD). The VSD responds to changes in membrane potential, leading to conformational changes that open or close the ion conduction pore within the PD.[8]

Mechanisms of Action of Kv7.2 Modulators

Kv7.2 modulators are broadly categorized as activators (openers) or inhibitors (blockers), each with distinct mechanisms of action and therapeutic implications.[2]

Kv7.2 Activators (Openers)

Kv7.2 activators enhance channel activity, leading to neuronal hyperpolarization and reduced excitability.[2] This makes them valuable for treating conditions of neuronal hyperexcitability like epilepsy.[5] These activators can be further classified based on their binding sites.

-

Pore-Targeted Activators: A well-characterized binding site for many activators, including the archetypal modulator retigabine, is a hydrophobic pocket located in the pore domain.[3][9][10] A critical tryptophan residue (W236 in Kv7.2) within the S5 segment is essential for the action of these compounds.[1][3] Binding of these activators stabilizes the open conformation of the channel.[10]

-

Voltage-Sensing Domain (VSD)-Targeted Activators: Another class of activators targets the VSD.[1][3][11] These modulators, such as ICA-069673, directly stabilize the activated conformation of the voltage sensor, often exhibiting strong state-dependent binding.[3][12]

The primary effect of Kv7.2 activators is a hyperpolarizing shift in the voltage-dependence of channel activation, causing the channels to open at more negative membrane potentials.[10][13] They can also increase the maximal channel conductance.[14]

Kv7.2 Inhibitors (Blockers)

Kv7.2 inhibitors suppress channel activity, resulting in membrane depolarization and increased neuronal excitability.[2][15] While less explored than activators, they are valuable tools for studying channel function.[1]

-

Pore-Targeted Inhibitors: Some inhibitors, like ML252, act by targeting the pore region.[1] Interestingly, the binding site for ML252 overlaps with that of pore-targeted activators like retigabine, involving the same critical tryptophan residue (W236).[1] This can lead to competitive interactions between these opposing modulators.[1]

Quantitative Data on Kv7.2 Modulators

The following tables summarize the effects of various modulators on Kv7.2 channel function.

Table 1: Effects of Kv7.2 Activators on Channel Gating

| Compound | Target Site | V1/2 Shift (mV) | Maximal Conductance Change | Key Residues |

| Retigabine | Pore Domain | -15 to -30[10] | Increase[3] | W236[1][13] |

| ICA-069673 | Voltage-Sensing Domain | Large shift[12] | Potentiation[12] | Residues in S1, S2, and S4[11][13] |

| NH29 | Voltage-Sensing Domain | -15.5[13] | Little change[13] | E130 (S2), R207 (S4)[13] |

| ML213 | Pore Domain | - | - | W236[1] |

| ZK-21 | Pore Domain | - | - | W236[16] |

Table 2: Effects of Kv7.2 Inhibitors on Channel Gating

| Compound | Target Site | V1/2 Shift (mV) | Maximal Conductance Change | Key Residues |

| ML252 | Pore Domain | - | Inhibition | W236[1] |

| Linopirdine | - | - | - | - |

| XE991 | - | - | - | - |

Signaling Pathways and Regulation

The activity of Kv7.2 channels is intricately regulated by various intracellular signaling pathways. A key regulator is phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for channel function.[4][10] Activation of Gq-coupled receptors, such as muscarinic M1 receptors, leads to the hydrolysis of PIP2, resulting in channel inhibition and increased neuronal excitability.[4][17][18]

Caption: Signaling pathways modulating Kv7.2 channel activity.

Experimental Protocols

Electrophysiology

Objective: To characterize the effects of modulators on Kv7.2 channel currents.

Methodology:

-

Cell Preparation: Use cell lines (e.g., CHO or HEK293) stably expressing human Kv7.2 or Kv7.2/7.3 channels.[13][14]

-

Recording Technique: Whole-cell patch-clamp electrophysiology is commonly employed.[13] Automated patch-clamp systems like the IonWorks Barracuda or SyncroPatch can be used for higher throughput screening.[14][16]

-

Voltage Protocol: To assess voltage-dependent activation, cells are typically held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps.[19] A deactivation protocol can also be used, where channels are first activated at a depolarizing potential (e.g., -32 mV) and then deactivated by stepping to more negative potentials.[20]

-

Data Analysis: The current-voltage relationship is used to generate conductance-voltage (G-V) curves. The half-maximal activation voltage (V1/2) and maximal conductance (Gmax) are determined by fitting the G-V curves with a Boltzmann function. The effect of a modulator is quantified by the shift in V1/2 and the change in Gmax.[14]

References

- 1. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Kv7.2 modulators and how do they work? [synapse.patsnap.com]

- 3. rupress.org [rupress.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 6. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]

- 7. Frontiers | The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding [frontiersin.org]

- 8. Frontiers | The voltage-sensing domain of kv7.2 channels as a molecular target for epilepsy-causing mutations and anticonvulsants [frontiersin.org]

- 9. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an Electrophysiological Assay for Kv7 Modulators on IonWorks Barracuda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are KCNQ (Kv7) inhibitors and how do they work? [synapse.patsnap.com]

- 16. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jneurosci.org [jneurosci.org]

Kv7.2 as a Therapeutic Target for Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-gated potassium channel Kv7.2 as a therapeutic target for epilepsy. It delves into the channel's critical role in neuronal excitability, the pathophysiology of Kv7.2 channelopathies, and the landscape of therapeutic modulators. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and workflows relevant to the research and development of Kv7.2-targeting antiepileptic drugs.

Introduction: The M-Current and Neuronal Hyperexcitability

Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are the primary molecular constituents of the M-current (IKM), a subthreshold, non-inactivating potassium current crucial for stabilizing the neuronal resting membrane potential and dampening repetitive action potential firing.[1][2] By regulating neuronal excitability, Kv7.2 channels act as a brake on neuronal hyperexcitability.[2] Pathogenic loss-of-function variants in the KCNQ2 gene, which encodes the Kv7.2 subunit, disrupt the M-current, leading to a spectrum of neurodevelopmental disorders, including neonatal-onset epilepsies ranging from self-limited familial neonatal epilepsy (SLFNE) to severe developmental and epileptic encephalopathies (DEEs).[3][4] This direct link between Kv7.2 dysfunction and epilepsy validates it as a prime target for therapeutic intervention.

The Kv7.2 Channel: Structure and Function

Kv7.2 channels are tetrameric structures, with each subunit comprising six transmembrane segments (S1-S6).[5] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments and the intervening pore loop constitute the pore domain (PD).[6] The channel's function is intricately regulated by cellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel opening, and calmodulin (CaM), which binds to the C-terminus and influences channel assembly and gating.[3][6]

Therapeutic Modulators of Kv7.2

The primary therapeutic strategy for targeting Kv7.2 in epilepsy is positive allosteric modulation, which enhances channel activity. These "channel openers" typically cause a hyperpolarizing (leftward) shift in the voltage-dependence of activation, increasing the probability of the channel being open at subthreshold membrane potentials.

First-Generation Modulator: Retigabine (Ezogabine)

Retigabine was the first Kv7.2/7.3 opener approved as an adjunctive therapy for focal seizures.[5] Although effective, it was withdrawn from the market due to off-target toxicities, including blue-gray skin discoloration and retinal abnormalities.[5] Nevertheless, retigabine served as a crucial proof-of-concept, validating the therapeutic potential of Kv7.2 activation.

Next-Generation Modulators

Several next-generation Kv7.2/7.3 activators are in development, designed to retain the efficacy of retigabine while improving safety and tolerability.

-

Azetukalner (XEN1101): A potent and selective Kv7.2/7.3 opener currently in late-stage clinical trials.[5] It has shown promising efficacy in reducing seizure frequency in patients with focal epilepsy.

-

BHV-7000: A selective Kv7.2/7.3 activator that has completed Phase 1 studies, demonstrating good tolerability.[5] Preclinical data indicate potent antiseizure activity without significant neurobehavioral side effects.

-

CB-03: A highly selective Kv7.2/7.3 opener in preclinical development. It has demonstrated efficacy in animal models of epilepsy with a favorable safety profile.

Quantitative Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of key Kv7.2 modulators.

Table 1: In Vitro Potency of Kv7.2 Modulators

| Compound | Target(s) | Assay Type | Cell Line | EC50 | V1/2 Shift | Reference(s) |

| Retigabine (Ezogabine) | Kv7.2/7.3 | Electrophysiology | HEK | 920 nM | ~ -40 mV | |

| Retigabine (Ezogabine) | Kv7.2/7.3 | Electrophysiology | CHO | ~2 µM | ~ -35 mV | |

| Azetukalner (XEN1101) | Kv7.2/7.3 | K+ Flux Assay | - | 27 nM | - | [1] |

| Azetukalner (XEN1101) | Kv7.2/7.3 | Electrophysiology | HEK | 42 nM | ~ -40 mV | |

| BHV-7000 | Kv7.2/7.3 | Electrophysiology | - | 0.6 µM | -15.2 mV (at 1 µM) | |

| CB-03 | Kv7.2/7.3 | - | - | Potent and selective | - | |

| ICA-069673 | Kv7.2/7.3 | - | - | 0.69 µM | - |

Table 2: Preclinical In Vivo Efficacy of Kv7.2 Modulators

| Compound | Animal Model | Seizure Model | Efficacy Endpoint | ED50 / Effective Dose | Therapeutic Index (TD50/ED50) | Reference(s) |

| Retigabine (Ezogabine) | Rat | Amygdala Kindling | Increased afterdischarge threshold | 3.2 mg/kg (i.p.) | - | [5] |

| Retigabine (Ezogabine) | Rat | Maximal Electroshock (MES) | Protection from tonic hindlimb extension | 20 mg/kg | < 3 | |

| Azetukalner (XEN1101) | - | MES | - | 220 nM (plasma) | - | |

| BHV-7000 | Rat | MES | Protection from seizures | 0.5 mg/kg | > 40 | |

| CB-03 | Mouse (ICR) | MES | Seizure prevention | - | 4.23 (male), 3.77 (female) | |

| CB-03 | Mouse (C57BL/6) | 6-Hz Seizure | Seizure prevention | Dose-dependent | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Kv7.2 modulators.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effect of compounds on the currents and gating properties of Kv7.2 channels expressed in a heterologous system.

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For transfection, plate cells onto poly-L-lysine-coated coverslips.

-

Transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent (e.g., Lipofectamine or Polyfect). Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells.

-

Use cells for electrophysiological recordings 24-72 hours post-transfection.

Recording Procedure:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 5 D-glucose, with pH adjusted to 7.4.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, with pH adjusted to 7.3.

-

Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

-

Perform voltage-clamp recordings using a patch-clamp amplifier. Compensate for series resistance (>80%) and pipette capacitance.

-

To elicit Kv7.2/7.3 currents, apply a voltage protocol consisting of a holding potential of -80 mV, followed by depolarizing steps to various potentials (e.g., from -100 mV to +40 mV in 10 mV increments).[4]

-

To assess the effect of a compound, first record baseline currents, then perfuse the chamber with the extracellular solution containing the desired concentration of the test compound and repeat the voltage protocol.

-

Data Analysis: Measure the current amplitude at the end of the depolarizing steps. Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and slope factor. Calculate the EC50 for the V1/2 shift from concentration-response curves.

In Vivo Seizure Model: Maximal Electroshock (MES) Test

Objective: To assess the anticonvulsant activity of a compound in a model of generalized tonic-clonic seizures.

Animals:

-

Male Sprague-Dawley rats or ICR mice.

Procedure:

-

Administer the test compound via the desired route (e.g., intraperitoneally or orally) at various doses.

-

At the time of predicted peak effect, deliver an electrical stimulus through corneal or ear-clip electrodes (e.g., 50 Hz, 0.2 ms pulse width, 0.2 s duration for mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.

-

Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension seizure.

In Vivo Seizure Model: Amygdala Kindling

Objective: To evaluate the efficacy of a compound in a model of focal epilepsy with secondary generalization.

Surgical Procedure:

-

Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.[2][6]

-

Implant a bipolar stimulating and recording electrode into the basolateral amygdala using stereotaxic coordinates (e.g., for mouse: AP -1.3 mm, ML 3.0 mm, DV -4.6 mm from bregma).[2][6]

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for 7-10 days.[2]

Kindling Procedure:

-

Determine the afterdischarge threshold (ADT) by delivering a 1-second train of 60 Hz biphasic rectangular pulses, starting at a low current and increasing until an afterdischarge (epileptiform activity) is observed on the EEG.[2]

-

Stimulate the animal once daily with a current slightly above the ADT (e.g., 125% of ADT).[2]

-

Monitor the behavioral seizure severity using Racine's scale.

-

Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (generalized tonic-clonic seizures), indicating a fully kindled state.[2]

Drug Testing:

-

In fully kindled animals, administer the test compound.

-

At the time of predicted peak effect, deliver a kindling stimulation.

-

Measure the afterdischarge duration and observe the behavioral seizure stage.

-

Data Analysis: Evaluate the ability of the compound to reduce the afterdischarge duration and the severity of the behavioral seizure.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental workflows for Kv7.2.

Signaling Pathways

Experimental Workflows

References

- 1. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight into KCNQ (Kv7) Channel Assembly and Channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]

The Pivotal Role of Kv7.2/7.3 Channels in Shaping Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are critical regulators of neuronal excitability. These channels are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling action potential firing rates.[1][2] Dysfunction of Kv7.2/7.3 channels is strongly implicated in a variety of neurological and psychiatric disorders, most notably epilepsy.[3][4] Consequently, these channels have emerged as a key target for the development of novel therapeutics aimed at mitigating neuronal hyperexcitability.[5][6] This technical guide provides an in-depth overview of the core principles of Kv7.2/7.3 channel function, their regulation, and their significance in health and disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Concepts: Structure, Function, and Biophysical Properties

Kv7.2 and Kv7.3 subunits are members of the voltage-gated potassium channel family, each comprising six transmembrane segments (S1-S6) and intracellular N- and C-termini.[7] The S1-S4 segments form the voltage-sensing domain, while the S5-S6 segments and the intervening P-loop constitute the ion-conducting pore. These subunits assemble as tetramers, with heteromeric Kv7.2/7.3 channels being the predominant form in most central nervous system neurons.[8] This co-assembly is crucial for their function, as it significantly enhances surface expression and modulates channel gating properties.[9]

The M-current, mediated by Kv7.2/7.3 channels, is characterized by its slow activation and deactivation kinetics and its activation at subthreshold membrane potentials (around -60 mV).[10] Unlike many other potassium channels, the M-current does not inactivate, allowing it to exert a persistent braking effect on neuronal firing.[10] This property is fundamental to its role in preventing repetitive firing and stabilizing the resting membrane potential.[8][10]

Quantitative Data Summary

The biophysical and pharmacological properties of Kv7.2/7.3 channels have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: Biophysical Properties of Kv7.2/7.3 Channels

| Property | Value | Cell Type/Region | Reference |

| Conductance Density (Axonal Initial Segment) | ~12 pS/µm² (proximal) to 150 pS/µm² (distal) | Rat Neocortical Pyramidal Neurons | [1][11] |

| Activation Time Constant (at 28 mV) | ~15 ms | Rat Neocortical Pyramidal Neurons | [1][11] |

| Deactivation Time Constant (-32 to -62 mV) | ~30 to 40 ms | Rat Neocortical Pyramidal Neurons | [11] |

| Percentage Activated at Rest | ~4% | Rat Neocortical Pyramidal Neurons | [1][11] |

| Single-Channel Current (at -20 mV) | ~0.4 pA | HEK-293 Cells | [10] |

| Open Probability (at -20 mV) | ~0.4 | HEK-293 Cells | [10] |

Table 2: Pharmacology of Kv7.2/7.3 Channel Modulators

| Compound | Action | IC50/EC50 | Cell Type | Reference |

| XE991 | Inhibitor | ~0.9 µM (IC50) | HEK293 Cells | [12] |

| Linopirdine | Inhibitor | ~2.7 µM (IC50) | HEK293 Cells | [12] |

| TEA (Tetraethylammonium) | Inhibitor | ~2.9 mM (IC50) | Rat Neocortical Pyramidal Neurons | [11] |

| Tamoxifen | Inhibitor | 1.68 µM (IC50) | HEK-293 Cells | |

| Retigabine (Ezogabine) | Activator | - | - | [6] |

| ICA-27243 | Activator | - | - | [6] |

| BHV-7000 | Activator | 0.6 µM (EC50) | - | |

| Azetukalner | Activator | 11-15 nM (EC50) | CHO and PC-12 Cells | [3] |

| Diclofenac | Activator | 2.6 µM (EC50) | CHO Cells | [12] |

Regulation of Kv7.2/7.3 Channel Activity

The function of Kv7.2/7.3 channels is dynamically regulated by a complex network of signaling pathways and protein-protein interactions. This intricate regulation allows neurons to fine-tune their excitability in response to various stimuli.

Signaling Pathways

One of the most well-characterized regulatory mechanisms is the inhibition of M-current by the activation of Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor. This pathway involves the depletion of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel opening.[7]

Interacting Proteins

Kv7.2/7.3 channels are also modulated through direct interactions with other proteins, which can affect their localization and function.

-

Calmodulin (CaM): Calmodulin is a calcium-binding protein that can interact with the C-terminus of Kv7.2/7.3 channels, influencing their gating and assembly.[7][9]

-

Ankyrin-G: This scaffolding protein tethers Kv7.2/7.3 channels to the axonal initial segment (AIS) and nodes of Ranvier, ensuring their high-density clustering at these critical sites for action potential initiation and propagation.[8][9]

Role in Disease and Therapeutic Potential

The critical role of Kv7.2/7.3 channels in dampening neuronal excitability makes them a focal point in the pathophysiology of epilepsy. Loss-of-function mutations in the KCNQ2 and KCNQ3 genes, which encode the Kv7.2 and Kv7.3 subunits respectively, are linked to a spectrum of epileptic disorders, including benign familial neonatal seizures and severe epileptic encephalopathies.[6][7] This genetic evidence strongly supports the therapeutic strategy of developing activators of Kv7.2/7.3 channels to counteract the hyperexcitability that underlies seizures.[3][5]

The first-in-class Kv7 channel activator, retigabine (ezogabine), demonstrated the clinical potential of this approach, although it was later withdrawn due to side effects.[6] Current drug discovery efforts are focused on developing more selective and safer Kv7.2/7.3 activators.[5][6] Compounds like azetukalner and BHV-7000 are in various stages of clinical development, showing promise for the treatment of epilepsy and potentially other neurological and psychiatric conditions.[3] Beyond epilepsy, there is growing interest in the role of Kv7.2/7.3 channels in other disorders characterized by neuronal hyperexcitability, such as neuropathic pain and amyotrophic lateral sclerosis (ALS).

Experimental Protocols

Investigating the function and regulation of Kv7.2/7.3 channels relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Kv7.2/7.3 Currents

This protocol is adapted for recording Kv7.2/7.3 currents from transiently transfected mammalian cells (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

- Maintain HEK293 or CHO cells in appropriate culture medium.

- Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits, along with a fluorescent marker (e.g., GFP) for identification of transfected cells. A 2:1 ratio of channel DNA to GFP DNA is often used.

- Plate transfected cells onto glass coverslips 24-48 hours prior to recording to allow for channel expression.

2. Solutions:

- Internal Pipette Solution (in mM): 140 K-gluconate, 9 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 14 Creatine Phosphate (Tris salt), 4 MgATP, 0.3 Tris-GTP. Adjust pH to 7.2 with KOH.

- External Bath Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a gigaohm seal (>1 GΩ) with a transfected cell and achieve the whole-cell configuration by rupturing the patch membrane.

- Compensate for pipette and whole-cell capacitance. Monitor series resistance throughout the recording and discard if it changes by more than 20%.

4. Voltage-Clamp Protocol:

- Hold the cell at a membrane potential of -90 mV.

- To elicit M-currents, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

- Measure the tail current amplitude upon repolarization to a fixed potential (e.g., -60 mV) to construct a conductance-voltage relationship.

5. Data Analysis:

- Plot the normalized tail current amplitude against the prepulse potential.

- Fit the data with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor.

// Nodes

Cell_Prep [label="Cell Preparation\n(Transfection with Kv7.2/7.3)", fillcolor="#F1F3F4", fontcolor="#202124"];

Recording_Setup [label="Recording Setup\n(Patch Pipette & Amplifier)", fillcolor="#F1F3F4", fontcolor="#202124"];

Giga_Seal [label="Gigaohm Seal Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Whole_Cell [label="Whole-Cell Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Voltage_Protocol [label="Apply Voltage-Clamp Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Acquisition [label="Data Acquisition\n(Record M-currents)", fillcolor="#FBBC05", fontcolor="#202124"];

Data_Analysis [label="Data Analysis\n(I-V Curve, V1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Cell_Prep -> Recording_Setup;

Recording_Setup -> Giga_Seal;

Giga_Seal -> Whole_Cell;

Whole_Cell -> Voltage_Protocol;

Voltage_Protocol -> Data_Acquisition;

Data_Acquisition -> Data_Analysis;

}

Immunohistochemistry for Kv7.2/7.3 in Rodent Brain Slices

This protocol outlines a general procedure for immunofluorescent labeling of Kv7.2 and Kv7.3 in fixed rodent brain sections.

1. Tissue Preparation:

- Deeply anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

- Post-fix the brain in 4% PFA overnight at 4°C.

- Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.

- Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm) on a cryostat.

- Store free-floating sections in a cryoprotectant solution at -20°C until use.

2. Staining Procedure:

- Wash sections three times in PBS for 10 minutes each.

- Permeabilize the tissue by incubating in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.

- Block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

- Incubate the sections with primary antibodies against Kv7.2 and/or Kv7.3 diluted in the blocking solution overnight at 4°C. It is crucial to use well-validated antibodies.

- Wash the sections extensively in PBS with 0.1% Triton X-100 (e.g., 5 times for 10 minutes each).

- Incubate with appropriate species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594) diluted in the blocking solution for 2 hours at room temperature, protected from light.

- Wash the sections again as in the previous step.

- Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.

3. Imaging:

- Visualize the staining using a confocal or epifluorescence microscope with appropriate filter sets.

Generation of Conditional Knockout Mice

The Cre-loxP system is a powerful tool for generating tissue-specific knockouts of Kv7.2 (Kcnq2) or Kv7.3 (Kcnq3) to study their function in specific neuronal populations.

1. Generation of Floxed Mice:

- Design and construct a targeting vector containing loxP sites flanking a critical exon of the Kcnq2 or Kcnq3 gene.

- Introduce the targeting vector into embryonic stem (ES) cells and select for homologous recombination.

- Inject the targeted ES cells into blastocysts to generate chimeric mice.

- Breed the chimeric mice to obtain mice with the floxed allele (Kcnq2fl/fl or Kcnq3fl/fl).

2. Generation of Conditional Knockout Mice:

- Cross the floxed mice with a Cre-driver line that expresses Cre recombinase in the desired cell type (e.g., Emx1-Cre for cortical and hippocampal pyramidal neurons).

- The offspring will have the targeted gene excised only in the cells where Cre is expressed, resulting in a conditional knockout.

3. Validation:

- Confirm the gene knockout at the DNA, RNA, and protein levels using techniques such as PCR, RT-qPCR, Western blotting, and immunohistochemistry.

- Functionally validate the knockout by performing electrophysiological recordings from the targeted neurons to demonstrate the absence or reduction of the M-current.

Conclusion

Kv7.2/7.3 channels are indispensable for the precise control of neuronal excitability. Their unique biophysical properties and complex regulation allow them to act as a dynamic brake on neuronal firing, thereby maintaining the delicate balance between excitation and inhibition in the nervous system. The strong association of Kv7.2/7.3 channel dysfunction with epilepsy has solidified their position as a high-priority target for drug discovery. A thorough understanding of their molecular and cellular biology, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel and effective therapies for a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]

- 3. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medica-musc.researchcommons.org [medica-musc.researchcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. elifesciences.org [elifesciences.org]

- 7. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 8. The M-current works in tandem with the persistent sodium current to set the speed of locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Contributions of Kv7-mediated potassium current to sub- and suprathreshold responses of rat layer II/III neocortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kv7.2 Channelopathies and Neurological Disorders

Introduction

This technical guide provides a comprehensive overview of Kv7.2 channelopathies and their association with a spectrum of neurological disorders. It is intended for researchers, scientists, and professionals involved in drug development who are focused on ion channel biology and therapeutics. This document details the molecular underpinnings of the Kv7.2 channel, the pathophysiological mechanisms of associated diseases, key experimental protocols, and current therapeutic strategies.

The Kv7 Family of Potassium Channels

The Kv7 (or KCNQ) family of voltage-gated potassium channels comprises five members, Kv7.1-Kv7.5, encoded by the KCNQ1-5 genes.[1][2] While Kv7.1 is predominantly expressed in cardiac tissue, Kv7.2 through Kv7.5 are primarily found in the nervous system.[1][3] These channels are crucial regulators of neuronal excitability.[1][4]

The M-Current and its Role in Neuronal Excitability

Kv7.2 and Kv7.3 subunits are the principal components of the M-current, a slow, non-inactivating, subthreshold potassium current.[1][4][5] This current plays a critical role in stabilizing the neuronal resting membrane potential and dampening repetitive action potential firing.[3][5] Its inhibition by neurotransmitters acting on Gq-protein coupled receptors, such as muscarinic acetylcholine receptors, leads to increased neuronal excitability.[1][4]

Overview of Kv7.2 Channelopathies

Mutations in the KCNQ2 gene, which encodes the Kv7.2 subunit, give rise to a range of neurological disorders, collectively known as Kv7.2 channelopathies.[6][7][8][9] The clinical spectrum of these disorders is broad, from the relatively mild Benign Familial Neonatal Epilepsy (BFNE) to severe Developmental and Epileptic Encephalopathies (DEE).[6][7][8][9][10]

Molecular Biology of the Kv7.2 Channel

The KCNQ2 Gene

The KCNQ2 gene is located on chromosome 20q13.3 and encodes the Kv7.2 protein, a subunit of the M-channel.[10][11]

Structure of the Kv7.2 Subunit

Each Kv7.2 subunit consists of six transmembrane domains (S1-S6), a voltage-sensing domain (S1-S4), a pore loop between S5 and S6, and a long intracellular C-terminus.[4][10] The C-terminal tail contains two helical domains (A and B) that are crucial for binding to calmodulin (CaM), a calcium sensor that modulates channel activity.[10][12]

Channel Assembly and Stoichiometry (Kv7.2/Kv7.3 Heteromers)

In most neurons, functional M-channels are heterotetramers composed of two Kv7.2 and two Kv7.3 subunits.[1][6] This co-assembly is preferential and results in channels that recapitulate the functional properties of the native M-current.[13]

Subcellular Localization

Kv7.2 channels are strategically localized to regulate neuronal firing. They are concentrated at the axonal initial segment (AIS) and nodes of Ranvier, where they help to set the action potential threshold.[3][4][5][13] They are also found at the soma and presynaptic terminals, where they modulate repetitive firing and neurotransmitter release, respectively.[3][5] This specific localization is mediated by an interaction with the anchoring protein ankyrin-G.[4][13]

Pathophysiology of Kv7.2 Channelopathies

Spectrum of Neurological Disorders

Mutations in KCNQ2 lead to a wide range of clinical presentations.

-

Benign Familial Neonatal Epilepsy (BFNE): This is a rare, autosomal dominant seizure disorder that typically presents in the first week of life and resolves within a few months.[10] Psychomotor development is usually normal.[10] Most BFNE-causing mutations are loss-of-function, leading to a reduction of the M-current by about 25-50%, which is sufficient to cause the epileptic phenotype.[14][15]

-

Developmental and Epileptic Encephalopathy (DEE): This is a more severe condition characterized by intractable seizures, developmental delay, and intellectual disability.[3][5][6][7][8][9] KCNQ2-DEE often results from de novo mutations.[10][16]

Molecular Mechanisms of Dysfunction

The functional consequences of KCNQ2 mutations can be broadly categorized as follows:

-

Loss-of-Function (LoF): The majority of KCNQ2 mutations are LoF, leading to a reduced M-current.[6][12] This can result from various mechanisms, including reduced channel expression, impaired trafficking to the cell surface, or altered channel gating.

-

Gain-of-Function (GoF): Some mutations lead to an enhanced M-current, which can also cause severe epileptic phenotypes.[12][15][17] These mutations can cause a hyperpolarizing shift in the voltage-dependence of activation, leading to increased channel activity at subthreshold potentials.[17]

-

Dominant-Negative Effects: Certain missense mutations can exert a dominant-negative effect, where the mutant subunit suppresses the function of wild-type subunits in heteromeric channels.[14][18] This can lead to a more severe reduction in M-current than simple haploinsufficiency.[14]

Genotype-Phenotype Correlations

The severity of the clinical phenotype often correlates with the degree of M-current dysfunction. Mutations causing a more profound loss of function or a significant gain of function are generally associated with DEE, while those causing a milder reduction in current are linked to BFNE.[19] The location of the mutation within the channel protein also influences the clinical outcome.[12][14]

| Mutation Type | Functional Effect | Associated Phenotype | Reference |

| Truncating (frameshift, nonsense) | Loss-of-Function (Haploinsufficiency) | BFNE | [6] |

| Missense (pore domain) | Loss-of-Function, Dominant-Negative | DEE | [14][18] |

| Missense (voltage sensor) | Loss-of-Function or Gain-of-Function | BFNE or DEE | [14][15][17][19] |

| Missense (C-terminus) | Loss-of-Function (impaired trafficking/regulation) | BFNE or DEE | [10][14] |

| Whole gene deletion | Loss-of-Function (Haploinsufficiency) | BFNE | [20] |

Key Signaling Pathways Modulating Kv7.2 Activity

The activity of Kv7.2 channels is dynamically regulated by several intracellular signaling pathways.

Regulation by Phosphatidylinositol 4,5-bisphosphate (PIP2)

PIP2 is a membrane phospholipid that is essential for Kv7.2 channel function.[4][21] The hydrolysis of PIP2 by phospholipase C (PLC) following the activation of Gq-protein coupled receptors leads to the closure of M-channels and an increase in neuronal excitability.[1][21]

Modulation by Calmodulin (CaM)

Calmodulin binds to the C-terminus of Kv7.2 and is critical for channel assembly and trafficking to the axonal surface.[4][12] CaM also mediates calcium-dependent regulation of the channel.[12]

G-protein Coupled Receptor (GPCR) Signaling

A variety of neurotransmitters that act on Gq-coupled receptors, including acetylcholine (via M1 muscarinic receptors), glutamate (via metabotropic glutamate receptors), and substance P, can inhibit the M-current.[1][4][21] This inhibition is a key mechanism for modulating neuronal excitability.

Experimental Models and Protocols for Studying Kv7.2 Channelopathies

Cellular Models

-

Heterologous Expression Systems: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are commonly used to study the function of wild-type and mutant Kv7.2 channels in a controlled environment.[6][12][22] These cells lack endogenous Kv7 channels, allowing for the isolated study of transfected channels.[12]

-

Induced Pluripotent Stem Cell (iPSC)-derived Neurons: iPSCs derived from patients with KCNQ2 mutations can be differentiated into neurons, providing a human-relevant model to study the cellular consequences of these mutations.[16]

Animal Models

Mouse models have been invaluable for understanding the in vivo consequences of Kv7.2 dysfunction.[6][7][8][9]

-

Knockout (KO) Mouse Models: Mice with a heterozygous deletion of the Kcnq2 gene have been used to model the haploinsufficiency seen in BFNE.[6]

-

Knock-in (KI) Mouse Models: Mice with specific patient mutations knocked into the endogenous Kcnq2 gene have been developed to model KCNQ2-DEE.[23] These models can recapitulate key features of the human disease, including spontaneous seizures and cognitive impairments.[23]

| Model | Genotype | Key Phenotypes | Reference |

| Heterologous Cells (CHO, HEK293) | Transfected with wild-type or mutant KCNQ2 | Allows for detailed electrophysiological characterization of channel function. | [6][12][22] |

| Knockout Mouse | Kcnq2+/- | Lower seizure threshold, behavioral deficits. Models BFNE. | [6] |

| Knock-in Mouse | Kcnq2Thr274Met/+ | Spontaneous generalized seizures, cognitive impairment, reduced lifespan. Models KCNQ2-DEE. | [23] |

Experimental Protocols

Objective: To identify pathogenic variants in the KCNQ2 gene.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.

-

Single-Gene Testing vs. Multigene Panel:

-

Sequence Analysis: This is used to detect missense, nonsense, splice site variants, and small insertions/deletions.[20][24]

-

Gene-Targeted Deletion/Duplication Analysis: If no variant is found by sequencing, methods like multiplex ligation-dependent probe amplification (MLPA) or quantitative PCR are used to detect exon or whole-gene deletions/duplications.[20][24]

Objective: To measure the M-current and characterize the functional properties of Kv7.2 channels in a cellular model.

Methodology:

-

Cell Culture and Transfection: HEK293 or CHO cells are cultured and transfected with expression vectors containing the cDNA for wild-type or mutant Kv7.2 subunits (and Kv7.3, if studying heteromers).[12][18]

-

Cell Plating: Transfected cells are plated onto glass coverslips for recording 24-48 hours post-transfection.

-

Patch-Clamp Recording:

-

A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

-

Voltage Protocols: To study Kv7.2 currents, a series of voltage steps are applied to the cell. For example, the cell might be held at -80 mV, and then stepped to various depolarizing potentials (e.g., from -60 mV to +40 mV) to activate the channels.

-

Data Analysis: The recorded currents are analyzed to determine key channel properties, such as current density (current amplitude normalized to cell size) and the voltage-dependence of activation (by fitting the current-voltage relationship to a Boltzmann function).[12]

Objective: To determine the subcellular localization of Kv7.2 channels in neurons.

Methodology:

-

Tissue Preparation: Brain tissue from animal models or cultured neurons are fixed and sectioned.

-

Antibody Staining: The samples are incubated with a primary antibody specific to Kv7.2 and a secondary antibody conjugated to a fluorescent dye. Co-staining with markers for specific subcellular compartments (e.g., ankyrin-G for the AIS) is often performed.

-

Microscopy: A confocal or fluorescence microscope is used to visualize the localization of the fluorescent signal.

-

Image Analysis: The images are analyzed to determine the distribution and intensity of Kv7.2 staining in different neuronal compartments.

Objective: To assess the behavioral consequences of Kcnq2 mutations in mouse models.

Methodology:

-

Seizure Monitoring: Mice are monitored for spontaneous seizures, often with video-EEG recordings to confirm the epileptic nature of the events.[23]

-

Cognitive Testing: A battery of behavioral tests is used to assess learning and memory. For example, the Morris water maze can be used to evaluate spatial learning and memory.[23]

-

Motor Function Tests: Tests like the rotarod are used to assess motor coordination and balance.

-

Nociception Assays: Tests for thermal hyperalgesia and mechanical allodynia can be used to evaluate the role of Kv7.2 in peripheral sensory neurons.[26]

Therapeutic Strategies and Drug Development

Current Treatment Approaches

The primary treatment for epilepsy associated with Kv7.2 channelopathies involves anti-seizure medications. However, patients with DEE are often refractory to conventional treatments.[6][7][8]

Kv7 Channel Openers

Drugs that enhance the activity of Kv7 channels, known as channel openers, are a targeted therapeutic strategy.

-

Retigabine (Ezogabine): This was the first Kv7 channel opener approved for the treatment of epilepsy.[27] It works by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the M-current.[27] Functional studies have shown that retigabine can restore the function of some mutant Kv7.2 channels.[19] While effective, its use has been limited due to side effects.[28]

Development of Subtype-Selective Modulators

Given the widespread expression of different Kv7 subtypes, there is a significant effort to develop modulators that are selective for Kv7.2/7.3-containing channels.[28][29] The goal is to achieve therapeutic efficacy with an improved side-effect profile compared to pan-activators like retigabine.[29]

Precision Medicine Approaches

The functional diversity of KCNQ2 mutations highlights the need for a precision medicine approach. It is critical to determine whether a patient's mutation causes a loss or gain of function before initiating therapy, as channel openers could worsen symptoms in patients with GoF mutations.[15]

Conclusion and Future Directions

Kv7.2 channelopathies represent a significant cause of neonatal-onset epilepsy and developmental disorders. Research over the past two decades has provided substantial insights into the molecular biology of the Kv7.2 channel and the pathophysiology of associated diseases. The development of cellular and animal models has been instrumental in dissecting the molecular mechanisms of these disorders and in testing novel therapeutic strategies.

Future research should focus on:

-

Elucidating the complex genotype-phenotype correlations to improve prognostic accuracy.

-

Understanding the specific roles of Kv7.2 in different neuronal populations and their contribution to the overall disease phenotype.

-

Developing novel, subtype-selective Kv7 channel modulators with improved safety and efficacy.

-

Exploring gene-based therapies as a potential long-term treatment for these devastating disorders.

By continuing to integrate basic science, clinical research, and drug discovery, the field can move closer to providing more effective and personalized treatments for individuals with Kv7.2 channelopathies.

References

- 1. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Targeting of Neuronal Kv7.2/3 Channels: A Focus on Chemotypes and Receptor Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]

- 5. Frontiers | The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding [frontiersin.org]

- 6. Mouse models of Kcnq2 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cureepilepsy.org [cureepilepsy.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Mouse models of Kcnq2 dysfunction | Semantic Scholar [semanticscholar.org]

- 10. defeatingepilepsy.org [defeatingepilepsy.org]

- 11. KvLQT2 - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Made for “anchorin’”: Kv7.2/7.3 (KCNQ2/KCNQ3) channels and the modulation of neuronal excitability in vertebrate axons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nervous system KV7 disorders: breakdown of a subthreshold brake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voltage-gated potassium channels and genetic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Early epileptic encephalopathies caused by KCNQ2 mutations : from cellular physiology to therapeutic approaches. | ANR [anr.fr]

- 17. A Kv7.2 mutation associated with early onset epileptic encephalopathy with suppression-burst enhances Kv7/M channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PORE-LOOP-KCNQ2-MUTATIONS-CAUSING-EPILEPTIC-ENCEPHALOPATHY-STRONGLY-SUPPRESS-WILD-TYPE-KCNQ2-CURRENTS-WHEN-CO-EXPRESSED-IN-MAMMALIAN-CELLS [aesnet.org]

- 19. pnas.org [pnas.org]

- 20. Table 1. [Molecular Genetic Testing Used in KCNQ2-Related Disorders]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. A knock-in mouse model for KCNQ2-related epileptic encephalopathy displays spontaneous generalized seizures and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ambrygen.com [ambrygen.com]

- 26. Kv7.2 regulates the function of peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rupress.org [rupress.org]

- 28. inventions.pitt.edu [inventions.pitt.edu]

- 29. pharmasalmanac.com [pharmasalmanac.com]

The Discovery and Synthesis of Novel Kv7.2 Modulators: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kv7.2 in Neuronal Excitability

Voltage-gated potassium channels, particularly those containing the Kv7.2 subunit (encoded by the KCNQ2 gene), are fundamental regulators of neuronal excitability.[1] Often co-assembling with the Kv7.3 subunit, these channels generate the "M-current," a low-threshold, non-inactivating potassium current that serves as a powerful brake on repetitive action potential firing.[2][3] By stabilizing the neuronal resting membrane potential, the M-current prevents the hyperexcitability that underlies pathological states such as epilepsy. Consequently, positive allosteric modulators (PAMs), or activators, of the Kv7.2 channel are a validated and highly promising therapeutic strategy for epilepsy and other neurological disorders characterized by neuronal hyperexcitability, including neuropathic pain and anxiety.[4][5]

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel Kv7.2 modulators. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the key data, experimental protocols, and underlying molecular mechanisms that drive this important area of neuroscience drug discovery.

Quantitative Pharmacology of Kv7.2 Modulators

The characterization of novel Kv7.2 modulators relies on precise quantitative assessment of their potency and efficacy. These metrics are typically determined using electrophysiological or fluorescence-based assays on recombinant cell lines expressing human Kv7.2/7.3 channels. Key parameters include the half-maximal effective concentration (EC50) and the shift in the voltage of half-maximal activation (ΔV½).

Table 1: Potency and Efficacy of Prototypical and Next-Generation Kv7.2 Activators

| Compound | Chemical Class | Target(s) | EC50 (µM) | ΔV½ (mV) at specified conc. | Key Characteristics & Refs |

| Retigabine (Ezogabine) | Carbamate | Kv7.2-7.5 | ~0.93 (Kv7.2) | -7.6 to -15.2 mV at 0.3-1.0 µM | First-in-class approved anticonvulsant; withdrawn due to side effects.[6][7] |

| Flupirtine | Aminopyridine | Kv7.2-7.5 | Varies | Not consistently reported | Analgesic; withdrawn due to hepatotoxicity.[4] |

| Azetukalner (XEN1101) | Novel Scaffold | Kv7.2/7.3 > Kv7.4/7.5 | ~0.027 (Kv7.2/7.3) | ~ -7 mV at <0.1 µM | In Phase III clinical trials; improved potency and selectivity over retigabine.[8] |

| BHV-7000 | Novel Scaffold | Kv7.2/7.3 | Not publicly disclosed | -7.6 to -21.0 mV at 0.3-3.0 µM | Completed Phase I studies; shows good tolerability.[8] |

| Compound 23a | N5-alkylamidoindole | Kv7.2/7.3, Kv7.4 | 0.08 (Kv7.2) | Not reported | Conformationally restricted retigabine analogue with >10-fold higher potency.[6][7] |

| Compound 60 | Retigabine Analogue | Neuronal Kv7 | Not reported | Not reported | Potent, photochemically stable, improved brain/plasma ratio over retigabine. |

| QO-58 | Pyrazolopyridine | Kv7.2, Kv7.4 > others | 1.3 (Kv7.2) | Significant leftward shift at 10 µM | High subtype selectivity; mechanism distinct from retigabine. |

Key Experimental Protocols

The discovery and validation of novel Kv7.2 modulators follow a standardized but technically demanding series of experiments, progressing from high-throughput screening to detailed biophysical characterization and in vivo efficacy models.

High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a robust, fluorescence-based method ideal for primary screening of large compound libraries. It leverages the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye to measure channel activity.[4]

Principle: Cells expressing the target Kv7 channel are loaded with a non-fluorescent dye. When the channels are opened (e.g., by membrane depolarization), Tl⁺ ions from the extracellular solution flow into the cell, bind to the dye, and cause a measurable increase in fluorescence. Channel activators enhance this fluorescence signal.[4]

Detailed Protocol:

-

Cell Plating: Seed CHO or HEK293 cells stably expressing human Kv7.2/7.3 channels into black, clear-bottom 384-well microplates at a density of 8,000-10,000 cells per well. Incubate overnight.[4]

-

Dye Loading: Remove culture medium. Add 80 µL/well of loading buffer containing a thallium-sensitive dye (e.g., FluxOR™) and incubate for 90 minutes at room temperature in the dark.

-

Compound Incubation: Remove the loading buffer. Add 100 µL of assay buffer (e.g., Hank's Balanced Salt Solution) followed by 20 µL of the test compound at the desired concentration (typically 7x final concentration). Incubate for 30 minutes in the dark.

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS). Establish a baseline fluorescence reading for ~10 seconds (Excitation: 480 nm, Emission: 540 nm).

-

Stimulation: Inject a stimulus buffer containing Tl₂SO₄ to initiate thallium influx.

-

Data Acquisition: Continuously monitor fluorescence for 60-120 seconds. The initial rate of fluorescence increase (slope or Vmax) is proportional to Kv7.2 channel activity.

-

Data Analysis: Normalize the data to controls (vehicle for baseline, a known potent activator like retigabine for maximal activation) and calculate the EC50 for active compounds.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the definitive method for characterizing the mechanism of action of Kv7.2 modulators. It provides high-fidelity measurement of the ionic currents flowing through the channels and allows for precise determination of a compound's effect on channel gating properties.

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single cell. The membrane patch is then ruptured, allowing electrical access to the entire cell. In voltage-clamp mode, the membrane potential is controlled by the amplifier, and the resulting ionic current flowing through the channels is measured.

Detailed Protocol:

-

Preparation: Plate Kv7.2/7.3-expressing cells on glass coverslips. Prepare external (aCSF) and internal (K-Gluconate based) recording solutions. Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ.

-

Cell Approach: Place a coverslip in the recording chamber under a microscope and perfuse with external solution. Fill a micropipette with internal solution and approach a target cell with positive pressure applied to the pipette.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal. A successful seal is indicated by a significant increase in resistance.

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the internal solution for several minutes.

-

Voltage Protocol & Recording:

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) where channels are closed.

-

Apply a series of depolarizing voltage steps (e.g., from -110 mV to +50 mV in 10 mV increments) to elicit outward potassium currents.

-

Record baseline currents.

-

Perfuse the test compound onto the cell and repeat the voltage protocol to record currents in the presence of the modulator.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after compound application.

-

Plot current density versus voltage (I-V curve).

-

Convert current to conductance (G) and plot against voltage. Fit this G-V curve with a Boltzmann function to determine the voltage of half-maximal activation (V½).

-

Calculate the ΔV½ by subtracting the V½ in the presence of the compound from the baseline V½. A negative shift indicates activation.

-

Chemical Synthesis: Example of a Retigabine Analogue

The synthesis of novel modulators often involves multi-step organic chemistry procedures to modify a known scaffold, such as that of retigabine, to improve potency, selectivity, or metabolic stability.[6]

Principle: This example outlines a common synthetic route involving reductive amination, hydrogenation, and acylation to build the core structure of a retigabine analogue.

Example Protocol (General Scheme):

-

Reductive Amination: A substituted nitroaniline (e.g., 2-nitro-5-fluoroaniline) is reacted with an appropriate aldehyde (e.g., 4-fluorobenzaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine.

-

Nitro Group Reduction: The nitro group on the aromatic ring is reduced to a primary amine. This is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Acylation/Carbamoylation: The newly formed primary amine is then reacted with an acylating agent, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to install the carbamate moiety, yielding the final product.

-

Purification: The final compound is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

(Note: For specific reaction conditions, reagent quantities, and detailed workup procedures, refer to the experimental sections of primary medicinal chemistry literature, such as the Supporting Information for Musella et al., J. Med. Chem. 2020).[6]

In Vivo Efficacy Testing: Maximal Electroshock (MES) Model

Preclinical animal models are essential for evaluating the anticonvulsant activity of novel compounds. The maximal electroshock (MES) model is a widely used acute seizure model that assesses a compound's ability to prevent seizure spread.

Principle: A brief electrical stimulus is applied to a rodent via corneal or ear-clip electrodes, inducing a tonic hindlimb extension seizure. The ability of a test compound, administered prior to the stimulus, to prevent this tonic extension is a measure of its anticonvulsant efficacy.

Detailed Protocol:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) at various doses. Allow for an appropriate pre-treatment time (e.g., 30-60 minutes) for drug absorption and distribution.

-

Electrode Placement: Place ear-clip or corneal electrodes on the animal.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs.

-

Data Analysis: The endpoint is binary (protection or no protection). Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50), the dose required to protect 50% of the animals.

Visualizing the Science: Pathways and Workflows

Understanding the complex biological and experimental systems involved in Kv7.2 modulation is aided by clear visual representations.

Kv7.2 Channel Signaling Pathway

The activity of Kv7.2/7.3 channels is tightly regulated by intracellular signaling cascades, most notably the Gq-protein coupled receptor (GPCR) pathway.

Caption: Regulation of Kv7.2/7.3 channel activity by the muscarinic ACh receptor pathway.

Drug Discovery Workflow for Kv7.2 Modulators

A typical workflow for identifying and validating novel Kv7.2 activators progresses from high-throughput methods to more detailed, lower-throughput assays.

Caption: A streamlined workflow for the discovery and development of novel Kv7.2 modulators.

Structural Basis of Kv7.2 Modulation

Different classes of Kv7.2 activators bind to distinct sites on the channel protein, providing opportunities for developing compounds with novel mechanisms and improved selectivity.

Caption: Schematic of Kv7.2 subunit showing distinct binding sites for different modulator classes.

References

- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical modulation of Kv7 potassium channels - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Molecular Pharmacology of Kv7 Channel Modulators: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular pharmacology of Kv7 potassium channel modulators. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development targeting this important class of ion channels. This guide details the structure and function of Kv7 channels, the mechanisms of action of various modulators, key signaling pathways, and detailed experimental protocols for their characterization.

Introduction to Kv7 Channels

The Kv7 family of voltage-gated potassium channels, encoded by the KCNQ1-5 genes, are crucial regulators of cellular excitability in various tissues.[1][2] These channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6) and intracellular N- and C-termini.[2][3] The S1-S4 segments form the voltage-sensing domain (VSD), while S5-S6 form the pore domain.[2][3] Kv7 channels are characterized by their slow activation and deactivation kinetics and lack of inactivation, contributing to the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing in neurons.[4][5][6]

Neuronal Kv7 channels, primarily Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are critical in controlling neuronal excitability.[1] Heterotetramers of Kv7.2 and Kv7.3 subunits are the primary contributors to the M-current in many neuronal populations.[4] Mutations in KCNQ2 and KCNQ3 are associated with benign familial neonatal seizures, highlighting their importance in regulating neuronal firing.[1] Kv7.4 and Kv7.5 are also expressed in the nervous system and have roles in auditory function and vascular smooth muscle tone.[1][3][4] In contrast, Kv7.1 is predominantly expressed in the heart, where it is crucial for cardiac repolarization.[1] The diverse physiological roles of Kv7 channel subtypes make them attractive therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and hypertension.[1][4]

Classes of Kv7 Channel Modulators and Quantitative Data

Kv7 channel modulators can be broadly classified as activators (openers) or inhibitors (blockers). These compounds exhibit varying degrees of subtype selectivity and potency. The following tables summarize quantitative data for prominent Kv7 channel modulators.

Table 1: Kv7 Channel Activators

| Compound | Target Subtype(s) | EC50 (µM) | ΔV50 (mV) | Notes | Reference(s) |

| Retigabine | Kv7.2-7.5 | ~1-10 (subtype dependent) | -20 to -40 | Pan-activator, withdrawn from market. | [4][6] |

| Flupirtine | Kv7.2-7.5 | ~1-10 | -20 to -30 | Structurally related to retigabine. | [6][7] |

| ICA-27243 | Kv7.2/7.3 | 0.38 | Not specified | Highly selective for Kv7.2/7.3. | [4] |

| ICA-069673 | Kv7.2/7.3, Kv7.4, Kv7.5 | ~1-5 (subtype dependent) | Not specified | Activates multiple neuronal subtypes. | [4] |

| Ztz-240 | Kv7.2, Kv7.4, Kv7.5 | ~0.5-2 (subtype dependent) | Not specified | Potent activator with broad neuronal Kv7 activity. | [4] |

| ZK-21 | Kv7.2 | 2.2 | Not specified | Novel chemotype with selectivity for Kv7.2. | |

| Fasudil | Kv7.4, Kv7.4/7.5 | Potent activator | Not specified | Rho-kinase inhibitor with off-target Kv7 activity. | [4] |

| Diclofenac | Kv7.4 | Activator | Not specified | NSAID with subtype-specific effects. | [4] |

Table 2: Kv7 Channel Inhibitors

| Compound | Target Subtype(s) | IC50 (µM) | Notes | Reference(s) |

| XE991 | Kv7.1-7.5 | ~0.5-5 (subtype dependent) | Widely used non-selective blocker. | [8] |

| Linopirdine | Neuronal Kv7s | ~1-10 | Commonly used neuronal Kv7 blocker. | [9] |

| ML252 | Kv7.2/7.3 | ~1 | Inhibitor targeting the pore region. | [10] |

| SMB-1 | Kv7.2 | Inhibitor | Also an activator of Kv7.4. | [11] |

| Diclofenac | Kv7.5 | Blocker | NSAID with subtype-specific effects. | [4] |

Key Signaling Pathways Modulating Kv7 Channels

The activity of Kv7 channels is dynamically regulated by a variety of intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs).

Gq/11-Coupled Receptor Signaling

A primary pathway for the inhibition of neuronal M-current is through the activation of Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor.[5][12] This pathway involves the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function.[6][12]

cAMP-Dependent Signaling Pathway

Cyclic AMP (cAMP) signaling pathways can also modulate Kv7 channel activity. This regulation can be complex and cell-type specific, involving downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[3]

Experimental Protocols

The characterization of Kv7 channel modulators predominantly relies on electrophysiological techniques to measure ion channel activity.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for studying the properties of ion channels expressed in large cells like Xenopus oocytes.[13]

Methodology:

-

Oocyte Preparation:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the Kv7 channel subunits of interest.

-

Incubate the oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96).

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

-

Use a TEVC amplifier to clamp the membrane potential at a holding potential, typically -80 mV.

-

Apply a voltage-step protocol to elicit Kv7 currents. A common protocol involves depolarizing steps from the holding potential to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments).[13]

-

Record the resulting currents before and after the application of the test compound.

-

-

Data Analysis:

-

Measure the steady-state current amplitude at the end of each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Calculate the conductance (G) at each voltage and normalize to the maximum conductance (Gmax).

-

Fit the conductance-voltage (G-V) curve with a Boltzmann function to determine the half-activation voltage (V50) and the slope factor (k).

-

Determine the EC50 or IC50 of the modulator by applying a range of concentrations and fitting the dose-response data with a Hill equation.

-

References

- 1. Molecular pharmacology and therapeutic potential of neuronal Kv7-modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KV7 Channels Regulate Firing during Synaptic Integration in GABAergic Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Somatodendritic Kv7/KCNQ/M Channels Control Interspike Interval in Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. From pan-reactive KV7 channel opener to subtype selective opener/inhibitor by addition of a methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Kv7.2 Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits, are crucial regulators of neuronal excitability.[1][2] These channels mediate the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and controls firing rates.[2][3] Their dysfunction is implicated in neurological disorders characterized by hyperexcitability, most notably epilepsy.[1][3] Consequently, Kv7.2 agonists are a significant area of therapeutic interest. The prototypical Kv7 activator, retigabine, validated this target for seizure treatment but was withdrawn due to side effects, highlighting the need for novel agonists with improved properties.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for major classes of Kv7.2 agonists, details common experimental protocols for their evaluation, and illustrates key pathways and workflows.

Introduction to Kv7.2 Channels

Kv7 channels are composed of four subunits, each with six transmembrane segments (S1-S6).[3][7] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits combine to create the central ion-conducting pore.[3][7] In the central nervous system, the most prevalent M-current-mediating channels are heterotetramers of Kv7.2 and Kv7.3 subunits.[2][8] Agonists of these channels typically work by causing a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials, thus increasing potassium efflux and reducing neuronal excitability.[9][10]

Binding Sites and Mechanism of Action

Small molecule agonists for Kv7.2 channels have been found to target distinct sites:

-

Pore Domain: The most well-characterized binding site is in the pore domain, involving a critical tryptophan residue (W236 in Kv7.2) in the S5 segment.[4][11] Retigabine and its analogs bind here, stabilizing the open state of the channel. Mutation of this residue typically abolishes the activity of these compounds.[11]

-

Voltage-Sensing Domain (VSD): A second class of activators targets the VSD. These compounds, such as ICA-069673, stabilize the activated conformation of the VSD, promoting channel opening.[11][12] Their action is independent of the W236 residue.[11]

Major Chemical Classes and Structure-Activity Relationships

The search for new Kv7.2 agonists has led to the exploration of several chemical scaffolds. The SAR for these classes provides critical insights for rational drug design.

Retigabine and its Analogs

Retigabine served as the pioneering agonist, but its utility was limited by chemical instability and off-target effects.[2][4][5][6] SAR studies have focused on modifying its tripartite structure: a triaminophenyl ring (Zone 2), a central carbamate linker, and a benzylamine group (Zone 1 and 3).[2]

-

Triaminophenyl Ring (Zone 2): Introduction of electron-withdrawing groups, such as fluorine, can improve metabolic stability and potency. For example, the analog SF0034, with a fluorine at the 3-position, is approximately five times more potent than retigabine.[4]

-

Benzylamine Moiety (Zones 1 & 3): Modifications here can enhance potency and introduce selectivity. Introducing a trifluoromethyl (CF3) group at the 4-position of the benzylamine ring, combined with a fluorine on the aniline ring, led to the development of highly potent and selective activators like RL-81 (EC50 = 190 nM).[2]

-

Conformational Restriction: Restricting the conformation of the retigabine scaffold has produced compounds with significantly improved potency. For instance, compound 23a , an N5-alkylamidoindole, showed an EC50 of 0.08 µM for Kv7.2, a marked improvement over retigabine's 0.93 µM.[5][13]

N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides (e.g., ML213)